3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile
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Overview
Description
3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple rings and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction, which involves the reaction of tosylmethyl isocyanides with electron-deficient compounds . This method is favored due to its operational simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as 3-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperbenzoic acid is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is a typical reducing agent.
Catalysts: Various catalysts can be used to facilitate reactions, including metal catalysts like zinc complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce amines.
Scientific Research Applications
3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into biological processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit retinol-binding protein 4, which is involved in the transport of retinol (vitamin A) in the body . This inhibition can reduce the formation of cytotoxic bisretinoids, which are associated with certain eye diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar pyrrolidine ring structure and are widely used in medicinal chemistry.
Bicyclic Compounds: Compounds like bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues have similar structural features and are studied for their biological activities.
Uniqueness
3-{Octahydrocyclopenta[c]pyrrol-2-yl}pyridine-4-carbonitrile is unique due to its combination of multiple rings and a nitrile group, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H15N3/c14-6-10-4-5-15-7-13(10)16-8-11-2-1-3-12(11)9-16/h4-5,7,11-12H,1-3,8-9H2 |
InChI Key |
WLYCADFFHZFBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)C3=C(C=CN=C3)C#N |
Origin of Product |
United States |
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